N-[4-(ethylsulfamoyl)phenyl]benzamide
Description
Properties
IUPAC Name |
N-[4-(ethylsulfamoyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-2-16-21(19,20)14-10-8-13(9-11-14)17-15(18)12-6-4-3-5-7-12/h3-11,16H,2H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVGWUZZAJAQBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(ethylsulfamoyl)phenyl]benzamide typically involves the reaction of 4-aminobenzamide with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The general reaction scheme is as follows:
- Dissolve 4-aminobenzamide in dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add ethylsulfonyl chloride to the reaction mixture while maintaining a low temperature.
- Stir the reaction mixture for several hours until the reaction is complete.
- Purify the product using column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase production efficiency. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[4-(ethylsulfamoyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to convert the sulfonamide group to other functional groups.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles such as amines or thiols can be used for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
N-[4-(ethylsulfamoyl)phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research has explored its potential as an inhibitor of specific enzymes, which could lead to new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(ethylsulfamoyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfamoyl group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. This can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their distinguishing features, and biological activities:
| Compound Name | Molecular Formula | Substituents/Functional Groups | Biological Activity | Unique Attributes |
|---|---|---|---|---|
| N-[4-(Ethylsulfamoyl)phenyl]benzamide | C₁₅H₁₅N₂O₃S | - Benzamide core - Ethylsulfamoyl (-SO₂-NH-CH₂CH₃) at phenyl para position |
Inferred: Potential enzyme inhibition or antimicrobial activity (based on sulfonamide analogs) | Ethyl group on sulfamoyl enhances metabolic stability compared to methyl analogs |
| N-(4-(N-(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-4-phenoxybenzamide | C₂₃H₂₀N₄O₄S₂ | - Thiadiazole ring - Phenoxybenzamide |
Antimicrobial, enzyme inhibition | Thiadiazole moiety increases electrophilicity, improving target binding |
| 4-(Ethylsulfamoyl)-N-[3-(benzothiazolyl)aminopropyl]benzamide | C₂₀H₂₄N₄O₃S₂ | - Ethylsulfamoyl - Benzothiazole-aminopropyl chain |
Anti-inflammatory, kinase inhibition | Extended alkyl chain enhances cellular permeability |
| N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide | C₂₀H₂₀Cl₂N₄O₃S₂ | - Dipropylsulfamoyl - Dichlorophenyl-thiadiazole |
Antifungal, antiparasitic | Chlorine atoms and dipropyl groups improve lipophilicity and membrane penetration |
| N-[4-(Dimethylamino)phenyl]benzamide | C₁₅H₁₆N₂O | - Dimethylamino (-N(CH₃)₂) - Simple benzamide |
Histone deacetylase (HDAC) inhibition | Lack of sulfamoyl reduces sulfonamide-related toxicity |
Key Structural and Functional Insights:
Sulfamoyl vs. Amino Substitutions: Ethylsulfamoyl derivatives exhibit stronger hydrogen-bonding capacity than dimethylamino analogs, enhancing interactions with polar enzyme active sites . Thiadiazole-containing sulfamoyl compounds (e.g., ) show superior antimicrobial activity due to increased electrophilicity .
Alkyl Chain Modifications :
- Dipropylsulfamoyl groups () improve lipid solubility compared to ethyl or methyl groups, favoring blood-brain barrier penetration .
- Ethylsulfamoyl balances metabolic stability and solubility, making it a preferred substituent in drug design .
Heterocyclic Additions :
- Benzothiazole or thiadiazole rings () introduce π-π stacking capabilities, critical for binding to aromatic residues in biological targets .
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for N-[4-(ethylsulfamoyl)phenyl]benzamide?
- The synthesis typically involves coupling a benzoyl chloride derivative with a sulfamoyl-substituted aniline precursor. Key steps include:
- Sulfamoyl Group Introduction : Reacting 4-aminophenyl ethylsulfonamide with benzoyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the amide bond.
- Purification : Column chromatography or recrystallization to isolate the product, monitored by TLC.
- Optimization : Adjusting reaction temperature (typically 0–25°C) and solvent polarity (e.g., DCM or THF) to improve yield .
Q. How is the structural integrity of this compound validated?
- Spectroscopic Analysis :
- NMR : H and C NMR confirm the presence of aromatic protons (δ 7.2–8.0 ppm) and the ethylsulfamoyl group (δ 1.2–3.5 ppm).
- IR : Stretching frequencies for amide C=O (~1650 cm) and sulfonamide S=O (~1350 cm).
- Crystallography : X-ray diffraction (as in analogous sulfonamide derivatives) resolves bond angles and planarity of the benzamide core .
Q. What are the preliminary biological screening protocols for this compound?
- Antimicrobial Assays :
- MIC Testing : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Fungal Inhibition : Agar diffusion assays for C. albicans.
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity .
Advanced Research Questions
Q. How can contradictory reports on biological activity be resolved?
- Methodological Harmonization :
- Standardize assay conditions (e.g., pH, inoculum size) across labs.
- Validate results with orthogonal assays (e.g., fluorescence-based viability assays vs. colony counting).
Q. What computational strategies predict target interactions for this compound?
- Molecular Docking : Use AutoDock Vina to model binding to bacterial dihydrofolate reductase (DHFR) or human carbonic anhydrase.
- MD Simulations : Assess stability of ligand-target complexes (e.g., 100 ns trajectories in GROMACS) to prioritize targets for experimental validation .
Q. How does substituent variation on the benzamide core influence activity?
- SAR Studies :
- Introduce electron-withdrawing groups (e.g., -NO) at the para-position to enhance sulfonamide acidity, improving enzyme inhibition.
- Compare logP values (via HPLC) to correlate hydrophobicity with membrane permeability.
- Crystallographic Data : Analyze steric effects using structural analogs (e.g., methyl vs. trifluoromethyl substitutions) .
Q. What are the challenges in determining solubility and formulation stability?
- Solubility Profiling :
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
